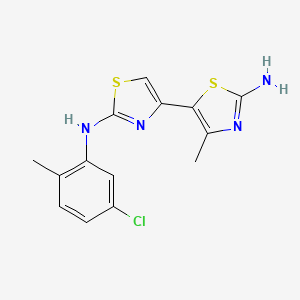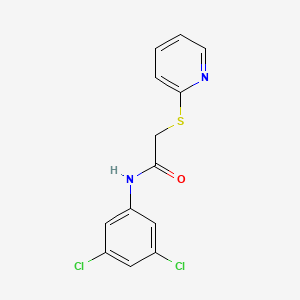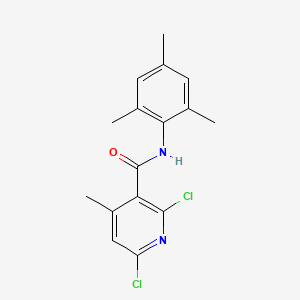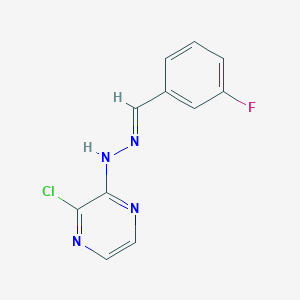
N~2~-(5-chloro-2-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(5-chloro-2-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as CTB, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. CTB is a bi-thiazole derivative that has been shown to possess a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of N~2~-(5-chloro-2-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. This compound has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of N~2~-(5-chloro-2-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine for lab experiments is its high purity. This compound can be easily synthesized with a high yield and purity, which makes it ideal for use in lab experiments. Another advantage is its wide range of biochemical and physiological effects, which makes it a versatile compound for studying various biological processes.
One of the limitations of this compound for lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells or animals in a controlled manner. Another limitation is its potential toxicity. While this compound has been shown to be relatively non-toxic in animal studies, its long-term effects on human health are not fully understood.
未来方向
There are several future directions for research on N~2~-(5-chloro-2-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine. One direction is to further investigate its potential as a cancer therapy. This compound has shown promising results in inhibiting the growth of cancer cells, but more research is needed to determine its efficacy in vivo and its potential side effects.
Another direction is to investigate its potential as a therapy for neurodegenerative diseases. This compound has shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, but more research is needed to determine its efficacy in humans.
Finally, more research is needed to fully understand the mechanism of action of this compound. By understanding how this compound exerts its effects, researchers may be able to develop more targeted therapies for various diseases.
合成方法
The synthesis of N~2~-(5-chloro-2-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine involves the reaction of 2-amino-5-chloro-2-methylbenzamide with 2-bromo-4-methylthiazole in the presence of potassium carbonate. The reaction yields this compound as a white solid with a yield of 88%. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
N~2~-(5-chloro-2-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. This makes this compound a potential candidate for the development of new cancer therapies.
Another potential application of this compound is in the field of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
5-[2-(5-chloro-2-methylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4S2/c1-7-3-4-9(15)5-10(7)18-14-19-11(6-20-14)12-8(2)17-13(16)21-12/h3-6H,1-2H3,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKSISRFNKZNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=C(N=C(S3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5724829.png)

![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)

![3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5724859.png)

![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)




![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)